Prop-1-ene-2-sulfonamide
Description
Contextualization within the broader class of Vinyl Sulfonamide Chemistry
Vinyl sulfonamides are a class of organic compounds characterized by a sulfonamide group directly attached to a carbon-carbon double bond. This functional group arrangement makes them potent Michael acceptors, readily participating in 1,4-addition reactions with nucleophiles. researchgate.net This reactivity has made them valuable in medicinal chemistry, where they have been explored as alternatives to acrylamide (B121943) "warheads" in covalent inhibitors designed to target specific amino acid residues like cysteine and lysine (B10760008) in proteins. nih.gov
The reactivity of vinyl sulfonamides can be fine-tuned by modifying the substituents on the nitrogen atom of the sulfonamide or on the alkene itself. nih.gov This tunability is crucial for applications ranging from the development of antibody-drug conjugates and chemical probes to the creation of advanced polymers. nih.govnih.gov Research has demonstrated their use in forming thermosetting composites through thiol-Michael addition polymerization, creating materials with impressive hydrolytic stability compared to traditional acrylate-based systems. nih.gov The synthesis of vinyl sulfonamides can be challenging, and novel methods, such as those involving the elimination of an α-selenoether masking group, have been developed to improve purity and yield. nih.gov
Delimitation and Isomeric Considerations: Prop-1-ene-2-sulfonamide (B6266940) in relation to Prop-2-ene-1-sulfonamide
This compound is a structural isomer of Prop-2-ene-1-sulfonamide, also known as allylsulfonamide. nih.gov The key difference lies in the position of the sulfonamide group and the double bond within the three-carbon chain. In this compound, the sulfonamide is on the central carbon (C2), and the double bond is between C1 and C2. In Prop-2-ene-1-sulfonamide, the sulfonamide is on a terminal carbon (C1), and the double bond is between C2 and C3, creating an allylic system. nih.gov This structural variance leads to different chemical properties and reactivity patterns, necessitating distinct synthetic approaches for their preparation.
| Property | This compound | Prop-2-ene-1-sulfonamide (Allylsulfonamide) |
|---|---|---|
| CAS Number | 16325-50-1 a2bchem.com | 16325-51-2 nih.gov |
| Molecular Formula | C₃H₇NO₂S a2bchem.com | C₃H₇NO₂S nih.gov |
| Molecular Weight | 121.16 g/mol aksci.com | 121.16 g/mol nih.gov |
| IUPAC Name | This compound a2bchem.com | prop-2-ene-1-sulfonamide nih.gov |
| SMILES Notation | CC(=C)S(=O)(=O)N | C=CCS(=O)(=O)N nih.gov |
| Structural Feature | Sulfonamide at C2; double bond C1-C2 | Sulfonamide at C1; double bond C2-C3 (allylic) nih.govsmolecule.com |
Historical and Current Research Trajectories for Sulfonamide Scaffolds in Organic Synthesis and Materials Science
The sulfonamide scaffold is one of the most vital structural motifs in medicinal and organic chemistry. researchgate.netresearchgate.net Historically, its prominence surged with the discovery of sulfa drugs, the first class of synthetic antibacterial agents. researchgate.net This legacy continues, with sulfonamide-based compounds representing a significant portion of FDA-approved drugs. benthamdirect.com The conventional synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. nih.gov Modern synthetic chemistry has expanded on this, developing more efficient, cost-effective, and environmentally friendly protocols, such as reactions mediated by iodine or conducted in water. nih.gov
In recent decades, the application of sulfonamide scaffolds has transcended pharmaceuticals and entered the realm of materials science. acs.org Their inherent chemical stability and versatile functionality make them excellent candidates for creating novel polymers and advanced materials. researchgate.netacs.org For instance, sulfonamide derivatives have been incorporated into the organic matrix of dental composites to enhance mechanical strength and antimicrobial properties. nih.gov Furthermore, they are being used to construct covalent organic frameworks (COFs), which are crystalline porous polymers with applications in areas like solid-state electrolytes for safer and more efficient batteries. acs.org The ability of the sulfonamide group to form hydrogen bonds and interact with other molecules continues to drive its exploration in the design of functional materials, from dendrimers to specialized polymer systems. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C3H7NO2S |
|---|---|
Molecular Weight |
121.16 g/mol |
IUPAC Name |
prop-1-ene-2-sulfonamide |
InChI |
InChI=1S/C3H7NO2S/c1-3(2)7(4,5)6/h1H2,2H3,(H2,4,5,6) |
InChI Key |
JHHIBGYNKSWPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)S(=O)(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Prop 1 Ene 2 Sulfonamide and Its Derivatives
Direct Synthesis Protocols for Prop-1-ene-2-sulfonamide (B6266940)
The direct synthesis of this compound can be approached through several strategic pathways, each offering distinct advantages in terms of precursor availability and reaction conditions. Key methodologies include the dehydration of saturated hydroxy-sulfonamide precursors and the utilization of highly reactive organometallic intermediates to construct the core structure.
Dehydrative Synthesis from Hydroxypropanesulfonamide Precursors
A prominent method for the synthesis of vinyl sulfonamides involves the dehydration of their β-hydroxyalkanesulfonamide precursors. This approach is advantageous as it often starts from readily available materials. For the synthesis of this compound, the precursor would be 2-hydroxypropane-1-sulfonamide or a protected variant.
One effective protocol for this transformation involves a one-pot procedure where the hydroxyl group is first converted into a good leaving group, which is then eliminated in situ to form the double bond. A common strategy employs methanesulfonyl chloride (MsCl) in the presence of an organic base. researchgate.net The mesylate intermediate formed is not isolated but is directly subjected to elimination.
A general representation of this two-step, one-pot reaction is as follows:
Mesylation: The hydroxyl group of the precursor reacts with MsCl to form a mesylate ester.
Elimination: A base, such as triethylamine, facilitates the elimination of the mesylate group and a proton from the adjacent carbon, resulting in the formation of the vinyl sulfonamide.
| Precursor | Reagents | Product | Isomer Ratio (E:Z) | Ref. |
| N,N-dimethyl-2-hydroxypropanesulfonamide | MeSO₂Cl, Organic Base | N,N-dimethyl-1-propene-1-sulfonamide | 88:12 | researchgate.net |
This table illustrates a closely related synthesis, providing a model for the dehydration approach.
Another historical approach to the synthesis of vinyl sulfonamides involves the vapor phase dehydration of the corresponding ammonium salts of sulfonic acids. For instance, heating ammonium vinyl monosulfonate to high temperatures (250-400 °C) under reduced pressure in the presence of a polymerization inhibitor like sulfur has been reported to yield the vinyl sulfonamide. google.com This method, however, is less common in modern laboratory settings due to the harsh conditions required.
Synthesis via Organometallic Intermediates, e.g., Prop-1-en-2-ylmagnesium Bromide
The use of organometallic reagents provides a powerful and direct route to construct the carbon-sulfur bond in sulfonamides. For the synthesis of this compound, the key organometallic intermediate is Prop-1-en-2-ylmagnesium Bromide (also known as isopropenylmagnesium bromide). This Grignard reagent can be reacted with a suitable sulfur dioxide surrogate followed by amination.
A contemporary method for the synthesis of primary sulfonamides from organometallic reagents involves their reaction with a sulfinylamine reagent, such as t-BuONSO, in a one-step process. organic-chemistry.org This approach offers a convenient pathway to primary sulfonamides from a variety of Grignard and organolithium reagents.
Alternatively, a two-step sequence can be employed using a bench-stable sulfur dioxide surrogate like DABSO (the DABCO-sulfur dioxide complex). The Grignard reagent first reacts with DABSO to form a sulfinate, which is then converted in situ to the desired sulfonamide. organic-chemistry.org
A plausible synthetic sequence is outlined below:
Sulfinate Formation: Prop-1-en-2-ylmagnesium Bromide is reacted with a sulfur dioxide source (e.g., SO₂ or a surrogate) to form the corresponding magnesium sulfinate salt.
Amination: The sulfinate is then treated with an aminating agent, such as hydroxylamine-O-sulfonic acid or N-chlorosuccinimide followed by ammonia, to yield the final primary sulfonamide.
| Organometallic Reagent | Sulfur Source | Amination Sequence | Product |
| Prop-1-en-2-ylmagnesium Bromide | SO₂ or DABSO | 1. Formation of sulfinate2. Reaction with an aminating agent | This compound |
This table outlines a proposed synthetic route based on established methodologies for sulfonamide synthesis from Grignard reagents.
Functionalization and Derivatization Strategies of the Sulfonamide Moiety
The sulfonamide group of this compound is a versatile handle for further chemical modification. These derivatizations can be used to modulate the electronic and steric properties of the molecule, as well as to introduce new functionalities for various applications, such as in the development of covalent inhibitors or complex molecular probes.
N-Alkylation and N-Alkynylation of Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide can be functionalized through N-alkylation and N-alkynylation reactions. These reactions typically proceed by deprotonation of the sulfonamide with a suitable base to form a nucleophilic sulfonamidate anion, which then reacts with an electrophilic alkyl or alkynyl halide.
For N-alkylation, a variety of bases and alkylating agents can be employed. A water-soluble iridium complex has been reported to catalyze the N-alkylation of sulfonamides with alcohols in water, offering a green chemistry approach. rsc.org More traditional methods involve the use of bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in an organic solvent, followed by the addition of an alkyl halide.
N-alkynylation of sulfonamides to produce ynamides can be achieved through copper-mediated reactions. A general method involves the deprotonation of the sulfonamide with a strong base like potassium hexamethyldisilazide (KHMDS), followed by reaction with copper(I) iodide (CuI) and an alkynyl bromide. chemrxiv.org
| Functionalization | Reagents and Conditions | Product Type |
| N-Alkylation | 1. Base (e.g., Cs₂CO₃, NaH)2. Alkyl Halide (R-X) | N-alkyl-prop-1-ene-2-sulfonamide |
| N-Alkynylation | 1. KHMDS2. CuI3. Alkynyl Bromide (R-C≡C-Br) | N-alkynyl-prop-1-ene-2-sulfonamide |
This table summarizes general conditions for the N-functionalization of sulfonamides.
The reactivity of the vinyl sulfonamide moiety as a Michael acceptor must be considered during these functionalization reactions to avoid unwanted side reactions. nih.govrsc.org
Introduction into Complex Chalcone-Sulfonamide Hybrid Systems
Molecular hybridization is a powerful strategy in medicinal chemistry, and chalcone-sulfonamide hybrids have emerged as a promising class of compounds. researchgate.net The this compound scaffold can be incorporated into these hybrid systems, leveraging the biological activities associated with both the chalcone and the vinyl sulfonamide moieties.
The synthesis of these hybrids typically involves a Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde (B42025). To incorporate the this compound unit, a multi-step synthesis can be envisioned. For example, a chalcone bearing a suitable functional group, such as an amino group, can be prepared first. This amino-chalcone can then be coupled with a derivative of this compound, such as the corresponding sulfonyl chloride, to form the final hybrid molecule.
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Claisen-Schmidt Condensation | Amino-acetophenone + Benzaldehyde derivative | Amino-chalcone |
| 2 | Sulfonamide Formation | Amino-chalcone + Prop-1-ene-2-sulfonyl chloride | Chalcone-Prop-1-ene-2-sulfonamide Hybrid |
This table outlines a synthetic strategy for creating chalcone-vinyl sulfonamide hybrids.
The resulting hybrid molecules combine the structural features of a chalcone, known for its diverse biological activities, with a vinyl sulfonamide, which can act as a covalent modifier of biological targets. nih.govresearchgate.net
Sulfonyl Fluoride Derivatization through SuFEx Chemistry
The transformation of the sulfonamide group into a sulfonyl fluoride represents a significant derivatization, as sulfonyl fluorides are key hubs for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. acs.orgresearchgate.net This conversion would transform this compound into Prop-1-ene-2-sulfonyl fluoride, a versatile building block for creating complex molecules through modular connections.
While the direct conversion of a primary vinyl sulfonamide to a vinyl sulfonyl fluoride is a challenging transformation, general methods for converting primary sulfonamides to sulfonyl fluorides have been developed. These methods can potentially be adapted for the vinyl sulfonamide substrate. The resulting vinyl sulfonyl fluoride would be a valuable reagent, as it can react with a wide range of nucleophiles, including phenols and amines, under SuFEx conditions to form stable sulfonate esters and sulfonamides, respectively. thieme-connect.comdigitellinc.com
The reactivity of the vinyl group as a Michael acceptor would need to be considered in parallel with the SuFEx reactivity of the sulfonyl fluoride moiety, potentially allowing for sequential or orthogonal functionalization strategies.
| Starting Material | Transformation | Key Reagents | Product | Application |
| This compound | Sulfonamide to Sulfonyl Fluoride Conversion | Diazotization/Fluorination reagents | Prop-1-ene-2-sulfonyl fluoride | SuFEx Click Chemistry Hub |
This table describes the potential derivatization of this compound into a SuFExable hub.
Integration into Nitrogen, Oxygen, and Sulfur-Containing Heterocyclic Frameworks (e.g., Triazines, Benzimidazoles, Chromenes)
The this compound scaffold, and vinyl sulfonamides in general, are versatile building blocks in organic synthesis, valued for their reactivity in constructing complex molecular architectures. Their integration into heterocyclic frameworks is a key strategy for developing novel compounds with significant chemical and biological properties. The electron-deficient nature of the vinyl group makes it an excellent Michael acceptor and a reactive partner in various cycloaddition and cyclization reactions, enabling the synthesis of a diverse array of heterocyclic systems. nih.govenamine.net
Triazines: The synthesis of sulfonamide-triazine hybrids is an area of significant interest. One common approach involves the reaction of sulfaguanidine derivatives with reagents like N-cyanodithioiminocarbonate to form the triazine core, which already incorporates a sulfonamide group. nih.govresearchgate.net Another established method is the sequential nucleophilic aromatic substitution on cyanuric chloride with various amines, including those bearing sulfonamide moieties. nih.gov While direct use of this compound in a cycloaddition to form the triazine ring is less common, the vinyl group can be seen as a point for post-synthetic modification or as a precursor that can be converted to a group suitable for cyclization. For instance, a process for synthesizing 2-vinyl-4,6-diamino-S-triazine has been developed, which involves the thermal treatment of an imidazolyl-S-triazine compound, demonstrating the formation of a vinyl-substituted triazine. google.com
Benzimidazoles: The synthesis of benzimidazole-sulfonyl derivatives typically involves the condensation reaction of o-phenylenediamines with carboxylic acids or their derivatives, followed by attachment of the sulfonyl group. nih.govorganic-chemistry.org A common synthetic route is the reaction of a pre-formed benzimidazole scaffold with a suitable sulfonyl chloride. nih.gov For incorporating a moiety like this compound, the strategy would likely involve either reacting 2-chloroethanesulfonyl chloride with an amine-functionalized benzimidazole to generate the vinyl sulfonamide group, or by first preparing the sulfonamide and then constructing the benzimidazole ring.
Chromenes: Chromene-sulfonamide hybrids have been synthesized through multi-component reactions. For example, chromene derivatives can be prepared, and subsequently reacted with appropriate sulfonyl chlorides to yield the final hybrid molecules. researchgate.net Another approach involves starting with 2′-hydroxyacetophenones, which are cyclized to form a 4-oxo-4H-chromene-2-carboxylic acid. This acid is then coupled with a sulfonamide, such as sulfanilamide, to create the chromene-sulfonamide structure. nih.gov The vinyl group of this compound could participate in Diels-Alder or other pericyclic reactions with suitable dienes to construct chromene-like frameworks.
The general reactivity of vinyl sulfonamides allows them to participate in a wide range of cyclization protocols beyond these examples. These include intramolecular Michael additions, Heck reactions, and Baylis-Hillman reactions, which are used to generate skeletally diverse 5- to 8-membered sultams (cyclic sulfonamides) and other heterocyclic systems. nih.govenamine.net This versatility underscores the importance of the vinyl sulfonamide moiety as a linchpin for building complex, functionalized heterocyclic molecules. nih.govnih.govnih.govorganic-chemistry.orgnih.govmdpi.com
Stereoselective and Regioselective Synthetic Approaches
Control of Geometric Isomerism (E/Z) in Vinyl Sulfonamide Formation
The stereochemical configuration of the double bond in vinyl sulfonamides is crucial as E (trans) and Z (cis) isomers can exhibit different reactivity and biological activity. Control over this geometric isomerism is a key aspect of their synthesis.
One of the most effective methods for achieving high stereoselectivity is the Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of vinyl sulfonamides, a key reagent is diphenylphosphorylmethanesulfonamide. When this reagent is deprotonated and reacted with various aldehydes, it consistently yields the trans (E) isomer of the resulting vinyl sulfonamide. organic-chemistry.org The preference for the E-isomer is attributed to thermodynamic control, where steric hindrance in the transition state favors the anti-orientation of the bulky substituents, leading to the formation of the more stable trans alkene. organic-chemistry.org
Another powerful method for controlling stereochemistry is the Suzuki cross-coupling reaction. This involves the palladium-catalyzed coupling of a vinyl boronic acid or ester with a sulfonyl halide. By using stereodefined (E)- or (Z)-vinyl boronic acid derivatives, it is possible to transfer the stereochemistry of the starting material to the final vinyl sulfonamide product with high fidelity.
The Shapiro reaction offers a pathway to vinyl sulfonamides from tosylhydrazones. The stereochemical outcome of the Shapiro reaction can be influenced by the reaction conditions and the specific substrate, providing a handle to control the E/Z ratio of the product.
Finally, elimination reactions of β-substituted sulfones can also be controlled to favor one isomer over another. For example, the syn-elimination of β-hydroxy sulfones (the Julia-Lythgoe olefination) or the anti-elimination of β-halo sulfones can be manipulated through the choice of reagents and reaction conditions to selectively produce either the E or Z vinyl sulfonamide.
The following table summarizes key methods and their typical stereochemical outcomes in the synthesis of vinyl sulfonamides.
| Reaction Type | Key Reagents/Precursors | Predominant Isomer | Controlling Factors |
|---|---|---|---|
| Horner-Wadsworth-Emmons | Aldehydes, Diphenylphosphorylmethanesulfonamide | E (trans) | Thermodynamic stability of the transition state |
| Suzuki Coupling | (E)- or (Z)-Vinyl boronic acid, Sulfonyl halide, Pd catalyst | E or Z (Retained from boronic acid) | Stereochemistry of the vinyl boronic acid starting material |
| Shapiro Reaction | Tosylhydrazones, Organolithium reagents | E or Z (Condition dependent) | Reaction conditions, substrate structure |
| Julia-Lythgoe Olefination | β-Hydroxy sulfones | E (trans) | Reaction pathway favors formation of the more stable alkene |
These methodologies provide a robust toolkit for chemists to synthesize vinyl sulfonamides with a high degree of control over the geometry of the carbon-carbon double bond, which is essential for fine-tuning their chemical and biological properties. nih.govenamine.netresearchgate.netnih.gov
Stereoselective Additions to Vinyl Sulfonyl Fluoride Precursors
Vinyl sulfonyl fluorides are highly reactive and versatile precursors for the synthesis of complex sulfonamides and other sulfur-containing molecules. Their strong electrophilic character, driven by the fluorine atom, makes them excellent substrates for stereoselective addition reactions.
One of the most significant applications is in conjugate addition reactions (Michael additions). Chiral nucleophiles can add to the β-carbon of the vinyl sulfonyl fluoride, creating a new stereocenter. The stereochemical outcome of this addition can be controlled by the chirality of the nucleophile itself or by using a chiral catalyst. For example, the addition of chiral amines or thiols can proceed with high diastereoselectivity, governed by the steric and electronic properties of both the vinyl sulfonyl fluoride and the incoming nucleophile.
Furthermore, organocuprates, particularly Gilman reagents (lithium dialkylcuprates), are known to add to α,β-unsaturated systems with high stereocontrol. The use of chiral ligands on the copper center can induce enantioselectivity in the addition of an alkyl or aryl group to the vinyl sulfonyl fluoride.
Another important class of reactions is cycloadditions. Vinyl sulfonyl fluorides can act as dienophiles in Diels-Alder reactions. When reacted with a chiral diene, or in the presence of a chiral Lewis acid catalyst, the [4+2] cycloaddition can proceed with high facial selectivity, leading to the formation of enantiomerically enriched cyclic sulfonyl fluorides. These products can then be further functionalized.
The resulting saturated sulfonyl fluoride adducts from these addition reactions are themselves valuable synthetic intermediates. The sulfonyl fluoride group can be readily converted into sulfonamides, sulfonic acids, or other derivatives by reaction with appropriate nucleophiles (e.g., amines, water), often without disturbing the newly created stereocenters. This two-step process—stereoselective addition followed by nucleophilic substitution at the sulfur center—provides a powerful and modular approach to a wide range of chiral sulfonamide-containing compounds. researchgate.net
Green Chemistry Principles in Sulfonamide Synthesis
Electrochemical Synthesis Pathways for Sulfonamides
Electrochemical synthesis represents a powerful green chemistry tool, offering pathways that often avoid harsh reagents, reduce waste, and improve energy efficiency. In the context of sulfonamide synthesis, electrosynthesis provides innovative methods for forming the crucial sulfur-nitrogen bond.
One prominent electrochemical approach involves the oxidative coupling of sulfinic acids (or their salts, sulfinates) and amines. In this process, an anodic potential is applied to a solution containing the sulfinate and the amine. The sulfinate is oxidized at the anode to form a sulfonyl radical intermediate. This highly reactive species can then couple with the amine present in the solution to form the S-N bond of the sulfonamide. This method is advantageous as it can often be performed at room temperature and avoids the use of stoichiometric chemical oxidants, which generate significant waste. The primary byproduct is hydrogen gas at the cathode, making the process atom-economical.
Another strategy involves the electrochemical generation of a reactive halogen species (e.g., from a halide salt) that acts as a mediator for the oxidative coupling. For instance, in the presence of a bromide salt, anodic oxidation generates bromine, which then chemically oxidizes the sulfur precursor and facilitates the reaction with the amine. The bromide is then electrochemically regenerated, allowing it to be used in catalytic amounts.
Electrochemical methods have also been developed for the synthesis of sulfonyl chlorides, which are key precursors to sulfonamides. For example, the electro-oxidation of thiols or disulfides in the presence of a chloride source can produce sulfonyl chlorides under mild conditions, providing a greener alternative to traditional methods that often use elemental chlorine gas.
These electrochemical pathways align with green chemistry principles by:
Reducing Waste: They replace stoichiometric chemical oxidants with electrons, minimizing the formation of byproducts.
Improving Safety: They avoid the use of hazardous reagents like chlorine gas or strong oxidizing agents.
Mild Conditions: Reactions can often be carried out at ambient temperature and pressure, reducing energy consumption.
High Atom Economy: The primary reagents are incorporated into the final product with high efficiency.
The continued development of electrochemical methods holds promise for cleaner and more sustainable manufacturing of sulfonamides and their derivatives. neliti.comresearchgate.net
Theoretical and Computational Chemistry Studies of Prop 1 Ene 2 Sulfonamide
Electronic Structure and Reactivity Analyses
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like Prop-1-ene-2-sulfonamide (B6266940). By simulating molecular behavior at the quantum level, it is possible to predict its structure, stability, and reactivity without the need for empirical experimentation. These studies focus on the molecule's electronic landscape, which governs its chemical behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.netdoaj.org This method is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy conformation on the potential energy surface. For sulfonamide compounds, DFT calculations are routinely performed using functionals like B3LYP, CAM-B3LYP, or B3PW91, combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. doaj.orgscilit.com
The process involves starting with an initial guess of the molecular structure and iteratively solving the Schrödinger equation within the DFT framework to adjust bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. The resulting data not only provides the optimized structural parameters but also predicts the molecule's thermodynamic stability. doaj.org For this compound, such calculations would reveal the precise bond lengths of the C=C double bond, the C-S and S-N bonds, and the geometry of the sulfonyl group (-SO2NH2).
Table 1: Representative DFT Functionals and Basis Sets for Sulfonamide Analysis This table is interactive. Click on the headers to learn more about each component.
| Component | Description | Common Examples for Sulfonamides |
|---|---|---|
| Functional | An approximation used in DFT to describe the exchange-correlation energy, which accounts for quantum mechanical effects. | B3LYP, CAM-B3LYP, B3PW91 doaj.org |
| Basis Set | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accuracy. | 6-311++G(d,p), 6-31G(d,p) doaj.org |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgyoutube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and less stable. researchgate.net Analysis of this compound would involve calculating the energies of these orbitals to predict its reactivity profile. Molecules with smaller energy gaps are generally considered more polarizable and are often associated with higher biological activity. researchgate.netnih.gov
Table 2: Conceptual Data from FMO Analysis of a Representative Sulfonamide This data is illustrative of typical values obtained for sulfonamide compounds and is not specific to this compound.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.2 | Electron-donating capability |
| LUMO Energy | -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.7 | High kinetic stability, lower reactivity |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. libretexts.org It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the sites most susceptible to electrophilic (attack by electron-seeking species) and nucleophilic (attack by nucleus-seeking species) attack. doaj.org
Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and correspond to nucleophilic sites, such as lone pairs on oxygen or nitrogen atoms. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-poor and represent electrophilic sites, often found around acidic hydrogen atoms. researchgate.net For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amide, making them prime targets for electrophiles. The hydrogen atoms of the -NH2 group would exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.netnih.gov
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interactions. doaj.orgnih.gov It transforms the calculated molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns more closely with classical chemical intuition. The primary utility of NBO analysis is to quantify the stabilization energy (E2) associated with charge transfer (delocalization) between filled (donor) and empty (acceptor) orbitals within the molecule. nih.gov
Conformational Analysis and Energy Landscapes
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around its single bonds and their relative energies.
The sulfonamide moiety (-SO2NH2) is not rigid and exhibits conformational flexibility, primarily due to rotation around the C-S and S-N bonds. Computational studies on various sulfonamides have shown that the orientation of the amino group relative to the sulfonyl group significantly impacts the molecule's stability. researchgate.netnih.gov
Two primary conformations are typically considered:
Eclipsed Conformation: Where the N-H bonds of the amino group are aligned (eclipsed) with the S=O bonds.
Staggered Conformation: Where the N-H bonds are positioned between (staggered relative to) the S=O bonds.
In the gas phase, theoretical calculations often predict the eclipsed conformer to be more stable. nih.gov However, the presence of a solvent can alter this preference, with the staggered conformer sometimes becoming the favored orientation. nih.gov Rotational spectroscopy studies on similar compounds have confirmed that in isolated conditions, the amino group often lies perpendicular to the plane of the adjacent ring, with the aminic hydrogens eclipsing the oxygen atoms. mdpi.com A detailed conformational analysis of this compound would involve calculating the potential energy surface for rotation around the S-N bond to identify the global and local energy minima, thereby determining the most stable conformers and the energy barriers between them.
Calculation of Torsional Energies and Preferred Conformations
The three-dimensional structure and conformational flexibility of sulfonamide-containing molecules are critical determinants of their physical properties and biological activity. Computational chemistry provides powerful tools to explore the potential energy surface (PES) and identify low-energy, preferred conformations.
Quantum mechanical methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the torsional energies associated with bond rotations. For a molecule like this compound, key dihedral angles would include rotation around the C-S and S-N bonds. By systematically rotating these bonds and calculating the single-point energy at each step, a potential energy profile is generated.
Studies on analogous aryl-sulfonamides have shown that the orientation of the amino group relative to the sulfonyl group is a crucial conformational feature. kcl.ac.uk For instance, calculations often reveal that conformers where the aminic hydrogens eclipse the oxygen atoms of the sulfonyl group are energetically favored over staggered conformations. kcl.ac.uk The energy differences between these states, though sometimes small (1-5 kJ/mol), can influence crystal packing and receptor binding. kcl.ac.uk In a study on various benzenesulfonamide derivatives, DFT (B3LYP) and MP2 calculations were used to determine that eclipsed conformers were the most stable. kcl.ac.uk The conformational states of sulfonamides with flexible bridges are often driven by the formation of weak intramolecular hydrogen bonds.
Non-Covalent Interactions (NCIs) and Crystal Packing Features
The arrangement of molecules in a crystal lattice is governed by a complex interplay of non-covalent interactions (NCIs). In the solid state, sulfonamides are known to form highly ordered supramolecular architectures. nih.gov The primary driving forces for the crystal packing in this class of compounds are strong intermolecular hydrogen bonds and, in aromatic derivatives, π-π stacking interactions. researchgate.net
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by the points where the electron contribution from that molecule is equal to the contribution from all other molecules in the crystal.
By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of close intermolecular contact. mdpi.com Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting key interactions such as hydrogen bonds.
The information from the Hirshfeld surface is often summarized in a two-dimensional "fingerprint plot," which plots the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). scielo.brmdpi.com These plots provide a quantitative summary of all intermolecular contacts. The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, offering a clear picture of the most significant forces in the crystal packing. scielo.br For example, studies on various sulfonamide derivatives consistently show that H···H, O···H/H···O, and C···H/H···C contacts are the most dominant interactions. nih.govscielo.br
| Interaction Type | Contribution Range (%) | Appearance on 2D Fingerprint Plot |
|---|---|---|
| H···H | 37 - 53% | Large, diffuse region in the middle of the plot |
| O···H / H···O | 17 - 31% | Sharp, distinct spikes, characteristic of hydrogen bonds |
| C···H / H···C | 8 - 21% | "Wing-like" features on the sides of the plot |
| C···C | 0 - 4% | Present in compounds with aromatic rings, indicates π-π stacking |
| N···H / H···N | ~1 - 10% | Sharp spikes, indicating N-H···X hydrogen bonds |
Reduced Density Gradient (RDG) Analysis for NCI Characterization
Reduced Density Gradient (RDG) analysis is a computational technique based on electron density (ρ) and its gradient (∇ρ) that allows for the visualization and characterization of non-covalent interactions in real space. mdpi.com It provides a qualitative picture of the nature and strength of NCIs. The method plots the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. mdpi.com
This generates a 3D isosurface map of the molecule where different types of interactions are represented by different colors:
Blue Isosurfaces: Indicate strong, attractive interactions like conventional hydrogen bonds. They appear in regions of low RDG and negative sign(λ₂)ρ.
Green Isosurfaces: Represent weak, delocalized van der Waals interactions. These are found in regions of low RDG and sign(λ₂)ρ values close to zero. researchgate.net
Red Isosurfaces: Signify strong, repulsive interactions, such as steric clashes between atoms. These appear in regions of low RDG but positive sign(λ₂)ρ. researchgate.net
RDG analysis is a powerful complement to Hirshfeld surface analysis, providing a clear visual distinction between stabilizing attractive forces and destabilizing repulsive contacts that define the molecular conformation and crystal packing. mdpi.com
Prediction of Non-Linear Optical (NLO) Properties through Quantum Chemical Methods
Molecules with potential for non-linear optical (NLO) applications possess large hyperpolarizabilities, which arise from significant electronic responses to an applied electric field. Quantum chemical methods, particularly DFT, are widely used to predict the NLO properties of organic compounds. mdpi.comresearchgate.net The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net
For a molecule to exhibit a strong NLO response, it typically requires a substantial intramolecular charge transfer (ICT), often achieved in "push-pull" systems containing electron-donating and electron-accepting groups connected by a π-conjugated system. While this compound itself is not a classic push-pull system, the sulfonamide group can act as an electron-accepting moiety.
Computational studies on sulfonamide derivatives have shown that their NLO properties can be significant. researchgate.net Calculations are often performed using functionals like B3LYP with appropriate basis sets. researchgate.net The first-order hyperpolarizability (β) is a tensor quantity, but often the total or vector component (β_tot) is reported as a key metric. A high β value suggests a material may have potential for applications like second-harmonic generation. researchgate.net
| Compound Type | Method | Dipole Moment (μ) [Debye] | Hyperpolarizability (β) [a.u.] |
|---|---|---|---|
| Thiophene Sulfonamide Derivative mdpi.com | B3LYP/6-311G(d,p) | N/A | ~1200 - 8500 |
| Azo Sulfonamide Derivative researchgate.net | DFT | N/A | Up to 2503 |
| (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide researchgate.net | HF/6-31G(d,p) | 10.35 | 2028 |
Computational Docking Studies for Molecular Interaction Prediction and Structure-Based Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rjb.rowisdomlib.org It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. researchgate.netresearchgate.net
The sulfonamide functional group is a key pharmacophore present in a wide array of clinically used drugs, including antibacterial, antiviral, and anticancer agents. nih.govmdpi.com Consequently, numerous computational docking studies have been performed on sulfonamide derivatives to predict their binding modes and affinities for various biological targets. nih.govnih.gov
The process involves:
Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand (e.g., this compound).
Docking Simulation: Using a docking program (e.g., AutoDock, Glide, MOE) to systematically sample different orientations and conformations of the ligand within the protein's active site. nih.gov
Scoring and Analysis: Each generated pose is assigned a score or binding energy (e.g., in kcal/mol) that estimates the binding affinity. rjb.ro The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues in the active site. rjb.romdpi.com
Docking studies on sulfonamides have provided crucial insights into their mechanisms of action, for instance, by showing how they mimic the natural substrate p-aminobenzoic acid (PABA) in the active site of dihydropteroate synthase (DHPS) in bacteria. nih.gov
| Sulfonamide Derivative Class | Protein Target | Purpose of Study | Example Binding Energy / Score |
|---|---|---|---|
| Novel Benzene Sulfonamides nih.gov | Dihydropteroate Synthase (DHPS) | Antibacterial activity prediction | -8.1 kcal/mol |
| Cyclic Sulfonamides nih.gov | SARS-CoV-2 3CLpro | Antiviral inhibitor design | -7.5 to -9.0 kcal/mol |
| Modified Saccharin Sulfonamides researchgate.net | Carbonic Anhydrase (CA) | Enzyme inhibition analysis | N/A (Binding measured by ITC/FTSA) |
| ({4-nitrophenyl}sulfonyl)tryptophan mdpi.com | SARS Coronavirus Main Proteinase (3CLpro) | Antiviral activity prediction | -8.70 (Glide Score) |
Advanced Spectroscopic and Structural Elucidation Techniques for Prop 1 Ene 2 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Prop-1-ene-2-sulfonamide (B6266940) by providing detailed information about the hydrogen and carbon atomic environments.
While specific experimental spectra for this compound are not widely published, the expected signals in ¹H and ¹³C NMR can be predicted based on its molecular structure. These predictions are fundamental for confirming the compound's identity, distinguishing it from isomers like prop-2-ene-1-sulfonamide, and evaluating sample purity.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule:
Vinyl Protons (=CH₂): The two protons on the terminal carbon of the double bond are chemically non-equivalent. They would likely appear as two separate signals, each a singlet or a very finely split multiplet, in the typical alkene region (around 5.0-6.5 ppm).
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and would produce a single, sharp singlet signal. Its chemical shift would be in the aliphatic region, likely around 1.5-2.5 ppm.
Sulfonamide Protons (-NH₂): The two protons of the sulfonamide group would typically appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but generally falls in a wide range (often between 5.0-8.0 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to display three signals, one for each carbon atom in its unique chemical environment:
Quaternary Alkene Carbon (>C=): The carbon atom double-bonded to the terminal CH₂ and single-bonded to the sulfur and methyl groups. This quaternary carbon would have a chemical shift in the downfield region of the alkene range (approximately 130-150 ppm).
Terminal Alkene Carbon (=CH₂): The carbon atom of the vinyl methylene (B1212753) group would appear in the upstate region of the alkene range (approximately 110-130 ppm).
Methyl Carbon (-CH₃): The methyl carbon signal would be found in the upstate, aliphatic region of the spectrum (typically 15-25 ppm).
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Vinyl (=CH₂) | ~5.0 - 6.5 | Two singlets |
| Methyl (-CH₃) | ~1.5 - 2.5 | Singlet | |
| Sulfonamide (-NH₂) | Variable (~5.0 - 8.0) | Broad Singlet | |
| ¹³C | Quaternary Alkene (>C=) | ~130 - 150 | N/A |
| Terminal Alkene (=CH₂) | ~110 - 130 | N/A | |
| Methyl (-CH₃) | ~15 - 25 | N/A |
To unambiguously assign the predicted proton and carbon signals, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other. For this compound, no H-H spin-spin coupling is expected across single or double bonds between the vinyl, methyl, and amine protons, so significant cross-peaks would not be anticipated. This lack of correlation would itself be a key piece of structural evidence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, an HSQC spectrum would show a cross-peak connecting the vinyl proton signals to the terminal alkene carbon signal and another cross-peak linking the methyl proton signal to the methyl carbon signal. The quaternary alkene carbon would show no correlation as it has no attached protons.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key structural features.
N-H Stretching: The sulfonamide group would exhibit symmetric and asymmetric stretching vibrations for the N-H bonds, typically appearing as two distinct bands in the region of 3200-3400 cm⁻¹.
C=C Stretching: The alkene double bond stretch would be observed around 1640-1680 cm⁻¹.
S=O Stretching: The sulfonyl group is characterized by strong, distinct asymmetric and symmetric stretching bands. The asymmetric stretch typically appears in the 1300-1350 cm⁻¹ range, while the symmetric stretch is found near 1140-1180 cm⁻¹.
C-H Stretching: Vibrations for the sp² C-H bonds of the vinyl group would appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the methyl group would be just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3200 - 3400 | Medium |
| S=O Asymmetric & Symmetric Stretch | 1300 - 1350 & 1140 - 1180 | Strong | |
| Alkene (C=C-H) | C=C Stretch | 1640 - 1680 | Medium-Weak |
| =C-H Stretch | 3010 - 3100 | Medium | |
| Methyl (-CH₃) | -C-H Stretch | 2850 - 2960 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound contains a carbon-carbon double bond, which is a chromophore that absorbs UV radiation. It would be expected to exhibit an absorption maximum (λmax) corresponding to a π → π* transition. The presence of the sulfonamide group might slightly influence the position of this absorption band. The λmax would likely be observed in the lower UV range, typically below 220 nm.
Mass Spectrometry (MS and High-Resolution Mass Spectrometry - HRMS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of a compound. For this compound, this technique provides definitive confirmation of its identity.
Molecular Weight Determination: The molecular formula of this compound is C₃H₇NO₂S. nih.gov Its monoisotopic mass is calculated to be 121.01974964 Da. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS analysis would confirm this exact mass, thereby validating the elemental composition. Predicted m/z values for common adducts in HRMS are crucial for identification. For example, the protonated molecule ([M+H]⁺) would have an expected m/z of 122.02703, and the sodium adduct ([M+Na]⁺) would have an m/z of 144.00897. uni.lu
Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion would be expected to undergo characteristic fragmentation. A common pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da. nih.govresearchgate.net This would result in a significant fragment ion that could be used for structural confirmation.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₇NO₂S | nih.gov |
| Molecular Weight (g/mol) | 121.16 | nih.gov |
| Monoisotopic Mass (Da) | 121.01974964 | nih.gov |
| Predicted [M+H]⁺ (m/z) | 122.02703 | uni.lu |
| Predicted [M+Na]⁺ (m/z) | 144.00897 | uni.lu |
Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the ultimate method for unambiguously determining the three-dimensional structure of a molecule and its packing arrangement in a crystal. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the geometry of the propene backbone and the sulfonamide group.
While a published crystal structure for this compound was not identified in the searched literature, an SC-XRD analysis would be expected to reveal key structural details. These would include the planarity of the C=C bond and the tetrahedral geometry around the sulfur atom. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H protons and sulfonyl oxygen atoms, which dictate the crystal packing.
Research on "this compound" in Polymer Chemistry Yields No Specific Findings
Extensive research into the chemical compound "this compound" has revealed a significant lack of specific data related to its role in polymer chemistry, particularly within the detailed framework of the requested article outline. Searches for this specific compound in the context of vinyl sulfonamide-based polymerization mechanisms, structure-property relationships in its derived polymers, and advanced polymer synthesis methodologies have not yielded any relevant scientific literature or research findings.
While the broader class of vinyl sulfonamides has been investigated in polymer chemistry, information directly pertaining to "this compound" is absent from accessible research databases and publications. This suggests that "this compound" may not be a conventional monomer used in the specified polymerization techniques, or it may be referred to by a different chemical name in the existing literature.
Consequently, it is not possible to provide a detailed and scientifically accurate article on "this compound" that adheres to the requested outline, as no specific research data could be found for the following sections:
Role of Prop 1 Ene 2 Sulfonamide in Polymer Chemistry Research
Advanced Polymer Synthesis Methodologies:The application of "Prop-1-ene-2-sulfonamide" in cascade polymerization techniques like PROP could not be substantiated with any research findings.
Therefore, due to the absence of specific and verifiable research on "this compound" in the field of polymer chemistry as outlined, the generation of the requested article with the required detailed research findings and data tables is not feasible at this time. Further research under alternative nomenclature or a broader investigation into novel vinyl sulfonamide monomers may be necessary to uncover information relevant to this specific compound.
Synthetic Intermediate Roles and Catalytic Applications of Prop 1 Ene 2 Sulfonamide Derivatives
Utility as a Versatile Building Block in Complex Organic Synthesis
Derivatives of prop-1-ene-2-sulfonamide (B6266940) serve as valuable and versatile building blocks in the construction of complex organic molecules, particularly nitrogen-containing heterocycles. The unique combination of a reactive alkene and a sulfonamide moiety allows for a range of strategic chemical transformations.
One significant application is in intramolecular cyclization reactions. For instance, 2-tosylaminophenylprop-1-en-3-ols, which contain the core structure of a substituted prop-ene sulfonamide, undergo efficient gold-catalyzed intramolecular allylic amination. acs.org This reaction proceeds rapidly at room temperature in the presence of a AuCl₃/AgSbF₆ catalyst system to produce 1,2-dihydroquinolines in yields ranging from 40-91%. acs.org The mechanism involves the activation of the alcohol by the gold catalyst, followed by the intramolecular nucleophilic attack of the sulfonamide nitrogen onto the resulting allylic cation, effectively constructing the heterocyclic ring system. acs.org This strategy was successfully applied to the total synthesis of the bioactive tetrahydroquinoline alkaloid (±)-angustureine. acs.org
Furthermore, sulfonamide-containing precursors are utilized in condensation reactions to build larger molecular frameworks. In the synthesis of sulfonamido-substituted chalcones, a key step involves the Claisen-Schmidt aldol (B89426) condensation between a sulfonamidoacetophenone and a benzaldehyde (B42025) derivative. nih.gov This demonstrates the role of the sulfonamide-bearing unit as a foundational component upon which the rest of the target molecule is assembled. nih.gov The resulting chalcones, which feature an α,β-unsaturated ketone system, are themselves important pharmacophores. nih.gov
The prop-ene sulfonamide motif is also a precursor for other complex heterocyclic systems. Its reactive nature allows it to be a key intermediate in the synthesis of various bioactive molecules, including peptidomimetics, which mimic the structure of peptides but with improved stability. smolecule.com
Table 1: Applications of this compound Derivatives as Building Blocks
| Derivative Class | Reaction Type | Product Class | Catalyst/Reagents | Significance |
| 2-Tosylaminophenylprop-1-en-3-ols | Intramolecular Allylic Amination | 1,2-Dihydroquinolines | AuCl₃/AgSbF₆ | Synthesis of bioactive alkaloids like (±)-angustureine. acs.org |
| Sulfonamidoacetophenones | Claisen-Schmidt Condensation | Sulfonamidochalcones | Acid or Base | Construction of complex pharmacophores. nih.gov |
| Prop-2-ene-1-sulfonamide | Various | Heterocyclic Compounds | N/A | Serves as a precursor for diverse bioactive molecules. smolecule.com |
| Prop-2-ene-1-sulfonamide | Various | Peptidomimetics | N/A | Used to create stable peptide analogues. smolecule.com |
Participation in Reaction Sequences as a Reagent or Substrate for Functional Group Interconversions
The this compound functional group can participate in reaction sequences in multiple ways, acting as a substrate where its structure is modified. The sulfonamide group (R-SO₂NH-R') is generally a stable functional group, often incorporated into a molecule to confer specific properties such as improved metabolic stability or binding affinity. acs.org However, both the alkene and the sulfonamide portions of the molecule can undergo chemical transformations.
The double bond of the prop-ene unit is susceptible to a variety of addition reactions characteristic of alkenes, such as hydrogenation, halogenation, or epoxidation, allowing for the introduction of new functional groups. The sulfonamide moiety itself offers several reaction sites. The nitrogen atom, after deprotonation, can act as a nucleophile, enabling N-alkylation or N-arylation to introduce further complexity.
While the sulfonamide bond is robust, it is not entirely inert. In specific synthetic contexts, the sulfonyl group can act as a leaving group, although this is less common than with sulfonate esters. vanderbilt.edu More frequently, the sulfonamide is installed as a permanent feature of the target molecule. Its primary role in functional group interconversion is often as a directing group or as a stable precursor that enables transformations on other parts of the molecule. For example, the presence of the sulfonamide can influence the regioselectivity or stereoselectivity of reactions occurring at nearby functional groups.
The most common synthetic operation involving sulfonamides is their formation, typically by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.netnih.gov This reaction is a cornerstone of medicinal chemistry for linking different molecular fragments. researchgate.net
Table 2: Potential Functional Group Interconversions of this compound
| Molecular Moiety | Reaction Type | Potential New Functional Group | General Reagents |
| Prop-ene (C=C) | Hydrogenation | Propane | H₂, Pd/C |
| Prop-ene (C=C) | Halogenation | Dihalo-propane | Br₂, Cl₂ |
| Prop-ene (C=C) | Epoxidation | Oxirane | m-CPBA |
| Sulfonamide (N-H) | N-Alkylation | N-Alkyl Sulfonamide | Base, Alkyl Halide |
| Sulfonamide (N-H) | N-Arylation | N-Aryl Sulfonamide | Buchwald-Hartwig or Ullmann conditions |
Strategies for Preparing Pharmaceutical Analogues via Sulfonamide Linkages
The sulfonamide linkage is a critical pharmacophore in medicinal chemistry and a key component in strategies for preparing pharmaceutical analogues. nih.gov It is often employed as a bioisostere for the more metabolically labile amide bond, offering similar geometry but with an additional hydrogen bond acceptor and improved hydrolytic stability. acs.org This makes it a valuable tool for drug design and lead optimization.
Several synthetic strategies are employed to incorporate sulfonamide linkages into potential drug candidates:
Reaction of Sulfonyl Chlorides with Amines : This is the most traditional and widely used method. researchgate.netmdpi.com A sulfonyl chloride derivative is reacted with a suitable amine to form the sulfonamide bond, effectively coupling two molecular fragments. For example, novel sulfonamide derivatives of trimetazidine (B612337), a drug used to treat angina, were synthesized by reacting trimetazidine with various sulfonyl chlorides in dichloromethane. mdpi.com
One-Pot Synthesis from Carboxylic Acids and Amines : Modern methods have been developed to generate sulfonamides from the same starting materials typically used for amide coupling. A recently reported strategy uses a copper-catalyzed process to convert aromatic carboxylic acids into sulfonyl chlorides in situ, which then react with an amine in a one-pot procedure. acs.org This approach was used to prepare sulfonamide analogues of the drugs (±)-Bitopertin and Vismodegib directly from their corresponding acid and amine precursors. acs.org
Aminolysis of Activated Sulfonates : When standard methods for sulfonamide formation are low-yielding, alternative strategies can be employed. A successful method involves the aminolysis of p-nitrophenylsulfonates. nih.gov The p-nitrophenoxide acts as an efficient leaving group, allowing a wide variety of amines to react and form the desired sulfonamide. This strategy was instrumental in developing potent and selective adenosine (B11128) A₂B receptor antagonists. nih.gov
Modification of the Sulfonamide Linkage : Beyond simple formation, the sulfonamide group itself can be modified to create analogues with different properties. For instance, analogues such as sulfinamides and sulfonimidamides can be synthesized to precisely probe protein-ligand interactions. nih.gov These modifications can introduce new binding interactions or provide novel vectors for structure-based drug design. nih.gov
These strategies highlight the flexibility and importance of the sulfonamide linkage in generating diverse libraries of compounds for drug discovery programs. acs.org
Table 3: Synthetic Strategies for Pharmaceutical Analogues Using Sulfonamide Linkages
| Strategy | Key Reagents | Example Application/Target | Reference |
| Sulfonyl Chloride + Amine | Pyridine or Triethylamine | Trimetazidine Analogues | mdpi.com |
| One-Pot Decarboxylative Halosulfonylation | Copper Catalyst, SO₂ source, Amine | (±)-Bitopertin, Vismodegib Analogues | acs.org |
| Aminolysis of p-Nitrophenylsulfonates | p-Nitrophenoxide leaving group, Amine | Adenosine A₂B Receptor Antagonists | nih.gov |
| Sulfonamide Group Modification | Oxidation/imination reagents | FKBP12 Ligands | nih.gov |
Future Research Directions and Emerging Trends in Prop 1 Ene 2 Sulfonamide Chemistry
Development of Novel Enantioselective and Diastereoselective Synthetic Pathways
The synthesis of chiral molecules containing the prop-1-ene-2-sulfonamide (B6266940) core is critical for their application in medicinal chemistry and as chiral building blocks. Future research is heavily geared towards the development of catalytic asymmetric methods that can precisely control the stereochemistry of reactions involving this scaffold.
Key research thrusts include:
Asymmetric Michael Additions: While the vinylsulfonamide group is a known Michael acceptor, the development of highly enantioselective organocatalytic or metal-catalyzed conjugate additions to α-substituted substrates like this compound remains a key target. Research focuses on designing novel chiral catalysts, such as cinchona alkaloid-derived thioureas or chiral Brønsted bases, that can effectively differentiate the prochiral faces of the alkene. researchgate.netnus.edu.sg
Diastereoselective Cycloadditions: The vinylsulfonamide double bond can participate in various cycloaddition reactions. Future work will explore diastereoselective transformations, such as [3+2] cycloadditions with nitrones or photoredox-catalyzed [3+2] annulations with N-sulfonyl cyclopropylamines, to construct complex heterocyclic systems with multiple stereocenters. bris.ac.ukucl.ac.uk The substitution at the α-position is expected to play a crucial role in directing the stereochemical outcome of these reactions.
Catalytic Asymmetric Hydrosulfonylation: Direct and atom-economical methods, such as the rhodium-catalyzed enantioselective hydrosulfonylation of allenes, provide a powerful route to chiral allylic sulfones. nih.gov Adapting such methodologies to create chiral sulfonamides from related precursors is a promising avenue for creating stereogenic centers adjacent to the sulfonamide group.
| Reaction Type | Catalyst/Method | Stereocontrol | Potential Application for this compound |
| Asymmetric Michael Addition | Chiral Brønsted Base / Thiourea | Enantioselective | Creation of a new stereocenter via conjugate addition of a nucleophile. |
| [3+2] Cycloaddition | Photoredox Catalysis | Diastereoselective | Synthesis of highly substituted cyclopentanes and other heterocycles. bris.ac.uk |
| [3+2] Cycloaddition | Thermal (with Nitrones) | Diastereoselective | Access to functionalized isoxazolidine (B1194047) sulfonamide structures. ucl.ac.uk |
| Hydrosulfonylation | Chiral Rhodium-P,N-Ligand Complex | Enantioselective | Adaptation for asymmetric synthesis of related chiral sulfonamides. nih.gov |
Advanced Computational Modeling for Precise Reaction Pathway Prediction and De Novo Design
Computational chemistry is becoming an indispensable tool for accelerating research in vinylsulfonamide chemistry. Density Functional Theory (DFT) and other modeling techniques are being employed to move beyond empirical screening and towards rational design.
Future applications in this area include:
Reaction Mechanism and Selectivity Prediction: DFT calculations can be used to model transition states of competing reaction pathways, allowing researchers to predict and rationalize the regio- and stereoselectivity observed in complex reactions. rsc.org This is particularly valuable for designing catalysts and reaction conditions for the enantioselective functionalization of this compound.
Conformational Analysis and Reactivity: The reactivity of the vinylsulfonamide warhead is influenced by its conformation and electronic properties. Computational studies can elucidate how α-substitution, as in this compound, alters the electronic nature and accessibility of the double bond. nih.gov This understanding is crucial for designing covalent inhibitors with tuned reactivity profiles.
De Novo Design of Bioactive Molecules: By combining computational docking with quantum mechanical calculations, new molecules incorporating the this compound scaffold can be designed in silico. nih.gov These models can predict binding affinities to biological targets, guiding synthetic efforts towards compounds with higher potency and specificity. For instance, modeling can help design covalent inhibitors where the scaffold is optimized for reaction with a target cysteine or lysine (B10760008) residue. nih.gov
Spectroscopic Correlation: A powerful emerging trend is the combination of computational modeling with experimental spectroscopy, such as using DFT calculations to predict Electronic Circular Dichroism (ECD) spectra to unambiguously assign the absolute configuration of chiral products. chemrxiv.orgfigshare.com
| Computational Method | Application Area | Key Insights for this compound Chemistry |
| Density Functional Theory (DFT) | Reaction Pathway Analysis | Prediction of transition state energies to rationalize and predict stereochemical outcomes. rsc.org |
| DFT / Molecular Dynamics (MD) | Conformational Analysis | Understanding the influence of the α-methyl group on reactivity and inhibitor binding poses. |
| Molecular Docking | De Novo Drug Design | Virtual screening and design of novel covalent inhibitors targeting specific protein residues. nih.gov |
| DFT-based ECD Calculation | Stereochemical Assignment | Unambiguous determination of absolute configuration for chiral synthesis products. chemrxiv.org |
Exploration of Unprecedented Chemical Transformations and Reactivity Modes for the Vinylsulfonamide Moiety
While the role of vinylsulfonamides as Michael acceptors is well-established, future research aims to uncover and harness less conventional reactivity modes, thereby expanding the synthetic utility of the this compound scaffold.
Promising areas of exploration are:
Pericyclic Reactions: Beyond simple Michael additions, the vinylsulfonamide double bond is a competent partner in a range of pericyclic reactions, including Diels-Alder and other cycloadditions, enabling the rapid construction of complex cyclic and polycyclic frameworks. enamine.net Investigating the substrate scope and stereochemical control in these transformations is a key research direction.
Transition Metal-Catalyzed Cross-Coupling: Developing methods for the C-H functionalization or cross-coupling of the vinyl group would open up new avenues for derivatization that are not reliant on addition chemistry.
Radical-Mediated Transformations: The use of photoredox catalysis can unlock novel radical-based transformations. For example, radical addition to the double bond or participation in radical cascades could lead to products that are inaccessible through traditional ionic pathways.
Isostere Chemistry: The chemistry of vinyl sulfonimidamides, which are aza-isosteres of vinyl sulfonamides, has revealed that substitution on the alkene profoundly affects reactivity. nih.govresearchgate.net Applying these insights to this compound and exploring its conversion to related isosteres will provide access to new chemical entities with potentially novel properties.
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
The demand for large libraries of compounds for drug discovery and materials science has driven the integration of automated synthesis and high-throughput experimentation (HTE). Applying these technologies to this compound chemistry will dramatically accelerate the pace of discovery.
Key trends include:
Automated Flow Synthesis: Continuous flow chemistry offers superior control over reaction parameters and enables the safe and scalable synthesis of chemical libraries. nih.govvapourtec.com Automated flow systems can be developed for the multi-step synthesis of diverse libraries of this compound derivatives, where starting materials are sequentially modified in a continuous process. researchgate.netgoogle.com
High-Throughput Screening (HTS): HTS platforms, which use robotics to test thousands of compounds in parallel, are essential for identifying hits from large chemical libraries. chemdiv.comsbpdiscovery.org Libraries of this compound derivatives can be rapidly screened for biological activity or desired material properties.
Fragment Library Synthesis: Vinylsulfonamides are valuable as covalent "warheads" in fragment-based drug discovery. nih.gov Automated platforms can be used to synthesize libraries of small-molecule fragments based on the this compound core for screening against protein targets.
The typical workflow involves the automated synthesis of a library of compounds in microtiter plates, followed by HTS against a biological target. Hits are then cherry-picked for dose-response analysis and further optimization, a process that is greatly streamlined by modern automation. nuvisan.com
Design of Next-Generation Polymeric Materials with Tailored and Responsive Properties
The this compound monomer is an attractive building block for advanced polymeric materials due to its reactivity and the functional properties imparted by the sulfonamide group.
Future research will focus on:
Thiol-Michael Addition Polymerization: This "click" reaction is a highly efficient method for creating crosslinked polymer networks. Multifunctional thiols and monomers based on vinyl sulfonamides can be used to form thermosetting materials. nih.govnih.gov Research will focus on how the structure of the α-substituted vinylsulfonamide monomer influences the polymerization kinetics and the final properties of the material, such as glass transition temperature, mechanical strength, and hydrolytic stability. rsc.org
Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of well-defined polymers with controlled molecular weight, architecture (e.g., block copolymers), and functionality. researchgate.netchemrxiv.org Exploring the RAFT polymerization of this compound will enable the creation of novel block copolymers where one block can impart specific properties like pH-responsiveness or thermal sensitivity.
Responsive and "Smart" Materials: The sulfonamide group has a pKa that can be tuned by its substituents, making it responsive to changes in pH. Polymers incorporating this moiety can be designed to exhibit stimuli-responsive behavior, such as swelling/deswelling or changing solubility in response to pH shifts. This opens up applications in areas like drug delivery, sensors, and smart surfaces.
| Polymerization Method | Monomer Type | Resulting Polymer Architecture | Key Properties & Applications |
| Thiol-Michael Addition | Di- or multi-functional this compound derivatives + multifunctional thiols | Crosslinked Networks (Thermosets) | High thermal stability, mechanical robustness, dental composites. nih.govnih.gov |
| RAFT Polymerization | This compound | Linear Homopolymers, Block Copolymers | Controlled molecular weight, pH-responsive materials, functional vectors. researchgate.netchemrxiv.org |
| Sequential Thiol-Ene Reactions | This compound (as Michael acceptor) + other monomers | Sequence-Ordered Polymers | Precisely defined monomer sequences for advanced functional materials. rsc.orgresearchgate.net |
Q & A
Q. How can researchers optimize synthetic protocols for Prop-1-ene-2-sulfonamide derivatives while minimizing side reactions?
- Implement Design of Experiments (DoE) to screen variables (e.g., catalyst loading, solvent polarity). Analyze interactions via response surface methodology (RSM). For example, a central composite design can identify optimal conditions for maximizing yield .
Research Proposal Development
Q. What elements are critical for a compelling grant proposal on this compound’s applications?
- Structure the proposal using the IMRAD framework (Introduction, Methods, Results, and Discussion). Highlight interdisciplinary impacts (e.g., medicinal chemistry and environmental science). Include a Gantt chart for timeline clarity .
Q. How should researchers balance novelty and feasibility when proposing studies on undercharacterized derivatives?
- Use preliminary data (e.g., computational predictions or micro-scale pilot reactions) to justify feasibility. Address novelty by comparing derivative properties to known sulfonamides (e.g., logP, hydrogen-bonding capacity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
